molecular formula C25H26ClNO3S2 B11669140 (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11669140
M. Wt: 488.1 g/mol
InChI Key: CGYFKXZWAMWYRV-JWGURIENSA-N
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Description

The compound (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the benzylidene group: The thiazolidinone intermediate is then reacted with a chlorobenzaldehyde derivative under basic conditions to form the benzylidene moiety.

    Etherification: The phenoxyethoxy group is introduced through an etherification reaction, often using a suitable alkylating agent.

    Final modifications: The tert-butyl group is introduced via Friedel-Crafts alkylation, and the prop-2-en-1-yl group is added through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential antimicrobial and anticancer activities. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.

Industry

In the industrial sector, this compound can be used as an additive in materials science, such as in the development of polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer activity could be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group, for example, can enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy as a therapeutic agent.

Properties

Molecular Formula

C25H26ClNO3S2

Molecular Weight

488.1 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorophenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26ClNO3S2/c1-5-12-27-23(28)22(32-24(27)31)16-17-15-19(26)8-11-21(17)30-14-13-29-20-9-6-18(7-10-20)25(2,3)4/h5-11,15-16H,1,12-14H2,2-4H3/b22-16-

InChI Key

CGYFKXZWAMWYRV-JWGURIENSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=C\3/C(=O)N(C(=S)S3)CC=C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)N(C(=S)S3)CC=C

Origin of Product

United States

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